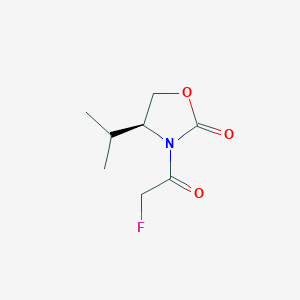

(2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anti-Inflammatory Applications

The compounds showed promising results in in vitro COX 1/2 assays . COX 1/2 are enzymes known to play a key role in inflammation, and inhibiting these enzymes can help reduce inflammation.

Analgesic Applications

The research also suggests potential analgesic (pain-relieving) applications . While the exact mechanism isn’t specified, it’s possible that the analgesic effects are related to the anti-inflammatory properties, as inflammation often leads to pain.

Antioxidant Applications

The compounds were found to have antioxidant properties in assays . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Potential Use in Drug Synthesis

The research involved the synthesis of a series of new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogues . This suggests potential applications in the synthesis of new drugs, particularly those targeting inflammation, pain, and oxidative stress.

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone involves the protection of cyclobutanone followed by the addition of benzoyloxymethyl groups to the protected cyclobutanone.", "Starting Materials": [ "Cyclobutanone", "Benzoyl chloride", "Methanol", "Sodium hydroxide", "Acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Diethyl ether" ], "Reaction": [ "Cyclobutanone is protected with methanol and sodium hydroxide to form the corresponding ketal.", "The ketal is then reacted with benzoyl chloride in the presence of acetic acid to form the benzoyloxymethyl protected cyclobutanone.", "The benzoyloxymethyl protected cyclobutanone is then deprotected with hydrochloric acid to remove the ketal protecting group.", "The resulting cyclobutanone is then reacted with benzoyl chloride and sodium bicarbonate in diethyl ether to form the final product, (2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone." ] } | |

CAS RN |

132294-16-7 |

Product Name |

(2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone |

Molecular Formula |

C₂₀H₁₈O₅ |

Molecular Weight |

338.35 |

synonyms |

(2S-trans)-2,3-Bis[(benzoyloxy)methyl]cyclobutanone; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

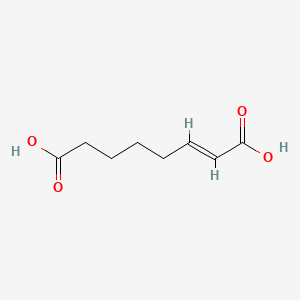

![(S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide](/img/structure/B1146796.png)

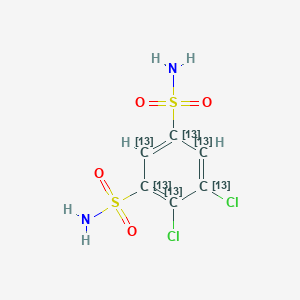

![3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid](/img/structure/B1146807.png)

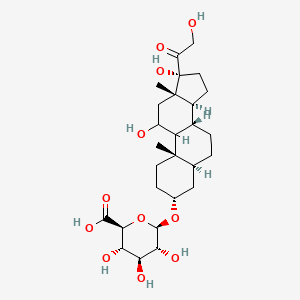

![Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B1146812.png)